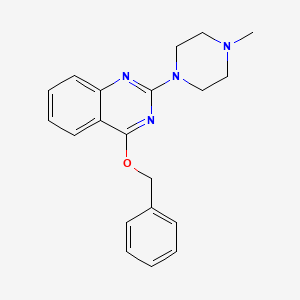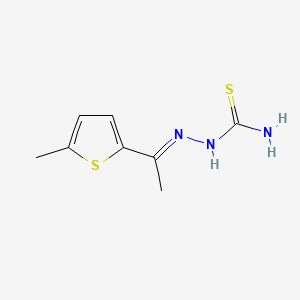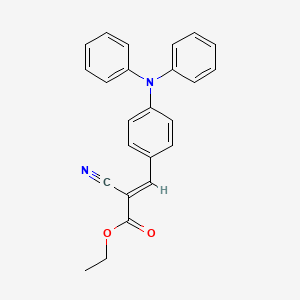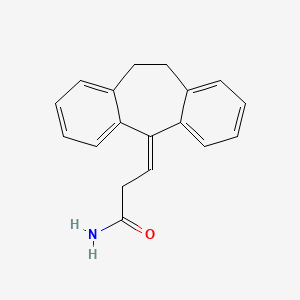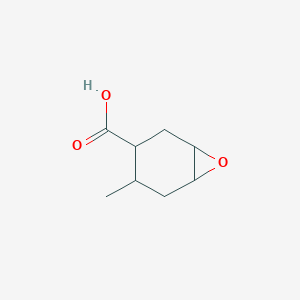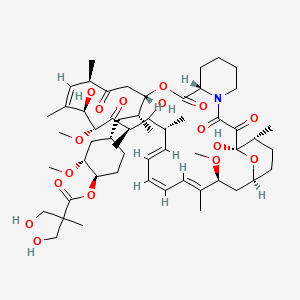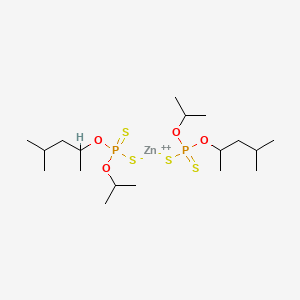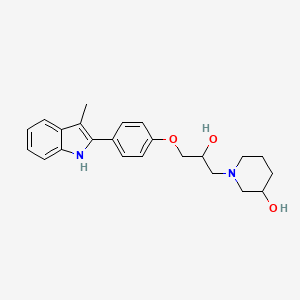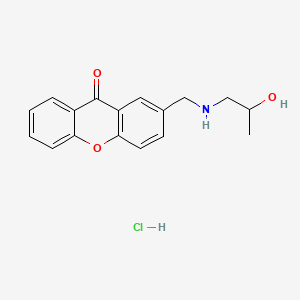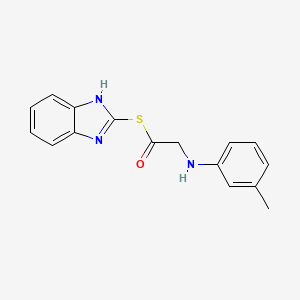
4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(5-Bromo-2-(feniltio)fenil)etil)-1-metilpiperazina bismaleato es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de piperazina sustituido con un grupo bromo-feniltio, lo que lo convierte en un tema valioso para la investigación en química orgánica y farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1-(5-Bromo-2-(feniltio)fenil)etil)-1-metilpiperazina bismaleato normalmente implica varios pasos, comenzando con la preparación del intermedio bromo-feniltio. Este intermedio luego se hace reaccionar con 1-metilpiperazina en condiciones específicas para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol y catalizadores como paladio o cobre para facilitar las reacciones de acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. El proceso está optimizado para minimizar los residuos y reducir los costos de producción, lo que lo hace viable para aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1-(5-Bromo-2-(feniltio)fenil)etil)-1-metilpiperazina bismaleato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo bromo se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Nucleófilos: Metóxido de sodio, terc-butóxido de potasio
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfones, mientras que la reducción puede producir las aminas o alcoholes correspondientes.
Aplicaciones Científicas De Investigación
4-(1-(5-Bromo-2-(feniltio)fenil)etil)-1-metilpiperazina bismaleato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(1-(5-Bromo-2-(feniltio)fenil)etil)-1-metilpiperazina bismaleato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(5-Bromo-2-clorobencil)fenil éter etílico
- 4-(5-Bromo-2-clorobencil)fenil éter etílico
Singularidad
En comparación con compuestos similares, 4-(1-(5-Bromo-2-(feniltio)fenil)etil)-1-metilpiperazina bismaleato destaca por su patrón de sustitución único en el anillo de piperazina y la presencia del grupo bromo-feniltio. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
112446-64-7 |
|---|---|
Fórmula molecular |
C27H31BrN2O8S |
Peso molecular |
623.5 g/mol |
Nombre IUPAC |
1-[1-(5-bromo-2-phenylsulfanylphenyl)ethyl]-4-methylpiperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23BrN2S.2C4H4O4/c1-15(22-12-10-21(2)11-13-22)18-14-16(20)8-9-19(18)23-17-6-4-3-5-7-17;2*5-3(6)1-2-4(7)8/h3-9,14-15H,10-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
VCZDTQGDNRJKAW-LVEZLNDCSA-N |
SMILES isomérico |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Br)SC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)SC2=CC=CC=C2)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


